3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic organic compound classified as a chromen-2-one derivative. This class of compounds is recognized for its diverse biological activities and is commonly utilized in medicinal chemistry and pharmaceutical research. The compound features a chromen-2-one core structure, which is known to exhibit various pharmacological properties, including potential anti-inflammatory and anticancer effects. The presence of the benzyloxycarbonyl group enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate typically involves several key steps:
The molecular formula of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate is , with a molecular weight of approximately 389.4 g/mol. The compound's structure can be represented by its IUPAC name: (3,4,7-trimethyl-2-oxochromen-5-yl) N-[(benzyloxy)carbonyl]glycinate.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 389.4 g/mol |
IUPAC Name | (3,4,7-trimethyl-2-oxochromen-5-yl) N-[(benzyloxy)carbonyl]glycinate |
InChI Key | FERXOJLCIZZBGE-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NC(=O)OC(C)(C)C |
The structural features include a chromenone core with three methyl substituents and an amide linkage to a glycine derivative protected by a benzyloxycarbonyl group.
The compound undergoes various chemical reactions typical for chromenone derivatives:
These reactions are often facilitated by specific reagents and conditions that optimize yield and selectivity.
The mechanism of action for 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with various biological targets:
These interactions lead to potential therapeutic effects such as anti-inflammatory or anticancer activities depending on the target pathways involved.
The physical properties of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate include:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl groups present in the structure .
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate has several notable applications:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: